2-Methyl-4-propanoylphenylboronic acid
Overview
Description
2-Methyl-4-propanoylphenylboronic acid is an organic compound belonging to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Mechanism of Action
Target of Action
2-Methyl-4-propanoylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound acts as a nucleophile, donating its organic group to the palladium catalyst .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
As a boronic acid derivative, it is expected to have good stability and reactivity, which are crucial for its role in the sm coupling reaction .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of organic synthesis .
Action Environment
The action of this compound is influenced by various environmental factors. The SM coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability and reactivity of the compound can also be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-propanoylphenylboronic acid typically involves the reaction of 2-Methyl-4-propanoylphenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-propanoylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Methyl-4-propanoylphenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
- Phenylboronic acid
Uniqueness
2-Methyl-4-propanoylphenylboronic acid is unique due to the presence of both a methyl group and a propanoyl group on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other phenylboronic acids. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2-methyl-4-propanoylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-3-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWKPMGDIPNUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)CC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625063 | |
Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540495-55-4 | |
Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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